3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-22-15-7-5-13(6-8-15)16(20)11-19-17(21)14-4-2-3-12(9-14)10-18/h2-9,16,20H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWKZPPGGCQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with cyanoacetic acid in the presence of a base, followed by the addition of 2-aminoethanol to form the desired product . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide.
These reactions can lead to the formation of major products such as amides, ketones, and substituted benzamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, making it a subject of interest for drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide and analogous benzamide derivatives:
Key Findings from Comparative Analysis :
Methylthio (SCH₃) substituents, as seen in the target compound and fenamiphos (), increase lipophilicity, which may enhance tissue penetration but also susceptibility to oxidative metabolism .
In contrast, 2-hydroxybenzamide derivatives (e.g., ) exhibit intramolecular hydrogen bonding between the hydroxyl and amide groups, reducing solubility but increasing stability .
Pharmacological vs. Agrochemical Applications :
- The target compound’s structure shares similarities with CNS-targeting benzamides (e.g., ’s piperazine derivative) but lacks the basic nitrogen required for receptor interactions .
- Pesticidal benzamides (e.g., flutolanil, diflufenican) often feature halogen or trifluoromethyl groups for target specificity and environmental persistence .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels routes described in , where benzamide derivatives are formed via nucleophilic acyl substitution .
- In contrast, heterocyclic benzamides (e.g., ’s thiazol-2-yl derivative) require additional steps, such as cyclization or alkylation, to incorporate ring systems .
Biological Activity
3-Cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a chemical compound with the molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.
The compound features a cyano group, a hydroxy group, and a methylthio-substituted phenyl ring, which contribute to its reactivity and biological interactions. The synthesis typically involves the reaction of 4-(methylthio)benzaldehyde with cyanoacetic acid, followed by the addition of 2-aminoethanol.
The biological activity of 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Reactivity : The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity towards target proteins.
Enzyme Inhibition
Research indicates that compounds similar to 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide exhibit significant inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. For instance, some derivatives demonstrated IC50 values as low as 7.49 µM compared to standard drugs like donepezil .
Anticancer Activity
The compound's anticancer potential has been evaluated in several studies:
- Cell Line Studies : In vitro assays have shown that derivatives exhibit growth inhibition against various cancer cell lines, including MCF-7 and A549. Some compounds reported IC50 values below 10 µM, indicating potent anticancer activity .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression, demonstrating significant inhibition of cell proliferation and induction of apoptosis through increased caspase-3 levels .
Comparative Analysis
To better understand the biological activity of 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, it can be compared with related compounds:
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 3-Cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide | Cyano, Hydroxy, Methylthio | <10 | Anticancer |
| N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone | Cyano, Hydroxy | 13.62 | AChE Inhibition |
| Cyanoacetamide Derivatives | Cyanoacetamide Moiety | Variable | Anticancer |
Case Studies
- Inhibition of AChE : A study demonstrated that a series of benzamide derivatives showed significant AChE inhibition with varying potencies. The most effective compound exhibited an IC50 value comparable to established inhibitors like rivastigmine .
- Antitumor Activity : In another study focusing on anticancer properties, several benzamide derivatives were tested against MCF-7 and A549 cell lines, revealing strong inhibitory effects with some compounds showing IC50 values significantly lower than traditional chemotherapeutics such as doxorubicin .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-cyano-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include coupling the benzamide core with the hydroxyethyl-methylthiophenyl moiety. Optimization requires strict control of reaction parameters:
- Temperature : Maintain between 0–5°C during nitrile group introduction to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for amide coupling to enhance reactivity .
- Purification : Employ column chromatography followed by recrystallization, with purity confirmed via HPLC (≥95% purity threshold) and NMR (e.g., verifying the absence of unreacted starting materials) .
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methylthio group at 4-position, hydroxyethyl chain) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity and detect residual solvents .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer :
- In Vitro Assays : Use fluorogenic or chromogenic substrates in kinetic assays (e.g., measuring IC50 values against target enzymes like kinases or proteases) .
- Molecular Docking : Perform docking studies (e.g., using AutoDock Vina) to predict binding interactions with active sites, prioritizing residues like cysteine or serine for covalent inhibition .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to validate docking predictions and identify allosteric binding sites .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic (PK) Profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent plasma .
- Tissue Distribution Studies : Radiolabel the compound (e.g., 14C-tagged) to track accumulation in target organs .
- Orthogonal Assays : Cross-validate results using alternative methods (e.g., switch from MTT to ATP-based viability assays to rule out assay-specific artifacts) .
Q. What strategies characterize the compound’s interactions with biological targets at the molecular level?
- Methodological Answer :
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding to calculate binding constants .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can discrepancies in cytotoxicity data across cell lines be resolved?
- Methodological Answer :
- Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines to identify resistance markers (e.g., efflux pumps) .
- Combination Studies : Test synergy with inhibitors of putative resistance pathways (e.g., P-glycoprotein inhibitors) .
- Metabolomic Analysis : Track intracellular metabolite changes (via LC-MS) to assess on-target vs. off-target effects .
Data Analysis & Computational Approaches
Q. Which computational methods predict the compound’s chemical reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and degradation pathways (e.g., hydrolysis of the nitrile group) in aqueous environments .
- QSAR Modeling : Train models using bioactivity data from analogs to prioritize structural modifications for enhanced stability .
Q. What experimental frameworks validate the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes to measure metabolic half-life (t1/2) and identify major CYP450 isoforms involved .
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
- In Silico ADMET Prediction : Apply tools like SwissADME to estimate permeability (LogP), solubility, and blood-brain barrier penetration .
Tables of Key Research Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
